molecular formula C16H16ClNO3 B4879940 2-(3-methylphenoxy)ethyl (3-chlorophenyl)carbamate

2-(3-methylphenoxy)ethyl (3-chlorophenyl)carbamate

Cat. No. B4879940
M. Wt: 305.75 g/mol
InChI Key: WXPSAHLJKWPXEP-UHFFFAOYSA-N
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Description

2-(3-methylphenoxy)ethyl (3-chlorophenyl)carbamate, also known as O-(3-methylphenyl) O-(3-chlorophenyl) carbamate, is a carbamate insecticide used to control a wide range of pests in agriculture. It is a white crystalline powder with a molecular weight of 277.7 g/mol and a melting point of 52-54°C.

Mechanism of Action

The mechanism of action of 2-(3-methylphenoxy)ethyl (3-chlorophenyl)carbamate involves the inhibition of acetylcholinesterase, an enzyme that catalyzes the breakdown of the neurotransmitter acetylcholine. This results in the accumulation of acetylcholine in the synaptic cleft, leading to overstimulation of the nervous system and ultimately paralysis and death of the insect.
Biochemical and Physiological Effects:
In addition to its insecticidal properties, 2-(3-methylphenoxy)ethyl (3-chlorophenyl)carbamate has been shown to have effects on the biochemical and physiological processes of non-target organisms. Studies have demonstrated that exposure to this compound can lead to oxidative stress, changes in gene expression, and alterations in neurotransmitter levels in mammals.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3-methylphenoxy)ethyl (3-chlorophenyl)carbamate in lab experiments is its high potency against a wide range of pests, making it a useful tool for studying insecticide resistance. However, its toxicity to non-target organisms must be taken into consideration when designing experiments.

Future Directions

Future research on 2-(3-methylphenoxy)ethyl (3-chlorophenyl)carbamate could focus on developing more targeted formulations that minimize the risk of non-target toxicity. Additionally, studies investigating the potential for resistance development in pests exposed to this compound could provide valuable insights into the evolution of insecticide resistance. Finally, research on the potential for synergistic effects between 2-(3-methylphenoxy)ethyl (3-chlorophenyl)carbamate and other insecticides could lead to the development of more effective pest control strategies.

Scientific Research Applications

2-(3-methylphenoxy)ethyl (3-chlorophenyl)carbamate has been extensively studied for its insecticidal properties. It is effective against a wide range of pests, including aphids, mites, and whiteflies. It has also been used as a model compound in studies investigating the toxicity of carbamate insecticides.

properties

IUPAC Name

2-(3-methylphenoxy)ethyl N-(3-chlorophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3/c1-12-4-2-7-15(10-12)20-8-9-21-16(19)18-14-6-3-5-13(17)11-14/h2-7,10-11H,8-9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXPSAHLJKWPXEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCOC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-methylphenoxy)ethyl N-(3-chlorophenyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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